molecular formula C31H26N2O5 B12748436 Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)- CAS No. 71799-72-9

Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-

Cat. No.: B12748436
CAS No.: 71799-72-9
M. Wt: 506.5 g/mol
InChI Key: UWFQBZHNZUFLGX-WJOKGBTCSA-N
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Description

6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spiro linkage, which connects two different ring systems, namely isobenzofuran and xanthene. The presence of diethylamino and phenylamino groups further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the isobenzofuran ring system, followed by the introduction of the xanthene moiety through a spiro linkage. The diethylamino and phenylamino groups are then introduced via nucleophilic substitution reactions. The final step involves the carboxylation of the compound to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylamino and phenylamino groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid ethyl ester: A closely related compound with similar structural features but different functional groups.

    6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid methyl ester: Another similar compound with a methyl ester group instead of a carboxylic acid group.

Uniqueness

The uniqueness of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid lies in its specific combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71799-72-9

Molecular Formula

C31H26N2O5

Molecular Weight

506.5 g/mol

IUPAC Name

(1R)-2'-anilino-6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/C31H26N2O5/c1-3-33(4-2)22-12-14-25-28(18-22)37-27-15-11-21(32-20-8-6-5-7-9-20)17-26(27)31(25)24-13-10-19(29(34)35)16-23(24)30(36)38-31/h5-18,32H,3-4H2,1-2H3,(H,34,35)/t31-/m1/s1

InChI Key

UWFQBZHNZUFLGX-WJOKGBTCSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)[C@]3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6

Origin of Product

United States

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